
H-L-Dhbd-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Dhbd-OH, also known as 1,3-dihydroxy-2-hydroxy-4-methyl-5-methylthio-6-methylene-2-propyl-2-methyl-2-hydroxy-1-methyl-2-methylthio-2-methyl-2-propyl-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylth
Applications De Recherche Scientifique
Uranium Adsorption in Environmental Remediation
The compound “H-L-Dhbd-OH” has been identified as a key component in the design of covalent organic frameworks (COFs) for environmental applications. These frameworks, functionalized with hydroxyl groups, exhibit a high degree of uranium adsorption. This is particularly significant for environmental remediation, where the capture of radioactive elements from waste streams is crucial. The intramolecular interactions within these COFs, such as hydrogen bonding and steric effects, are tuned to optimize the adsorption performance .
Catalysis and Photocatalysis
“H-L-Dhbd-OH” plays a role in catalysis, especially in reactions involving layered double hydroxides (LDHs). These materials serve as catalysts in chemical reactions and as photocatalysts for organic molecule degradation, water splitting reactions, CO2 conversion, and reduction. The presence of hydroxyl-functionalized compounds like “H-L-Dhbd-OH” can influence the catalytic efficiency and selectivity of these processes .
Mécanisme D'action
Target of Action
The primary target of H-L-Dhbd-OH, also known as 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD), is a reversible enzyme that undergoes decarboxylation and carboxylation reactions . The enzyme’s activity is controlled by the side chain conformation of a tyrosine residue .
Mode of Action
H-L-Dhbd-OH interacts with its target through a V-shaped tunnel in the enzyme, which serves as the path for the substrate . The residue Trp23 of 2,3-DHBD_Ao serves as a switch to control the entry and exit of catechol . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated .
Biochemical Pathways
The biochemical pathway affected by H-L-Dhbd-OH involves the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process is part of the bio-Kolbe–Schmitt reaction, which offers an alternative to CO2 fixation .
Pharmacokinetics
The compound’s mode of action suggests that its absorption, distribution, metabolism, and excretion (adme) properties could be influenced by the ph of the environment .
Result of Action
The result of H-L-Dhbd-OH’s action is the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process enriches the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .
Action Environment
The action of H-L-Dhbd-OH is influenced by environmental factors such as pH. The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGGFMVTHJHFTK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis-[1-(3,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6319321.png)
![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)








![(4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone, 97%](/img/structure/B6319389.png)

